8-Theophyllinevaleric acid
Description
Historical Context of Theophylline (B1681296) Scaffold in Medicinal Chemistry and Chemical Biology
Theophylline (1,3-dimethylxanthine) was first used as a diuretic and later became a cornerstone in the treatment of respiratory diseases like asthma. tandfonline.com Its pharmacological profile, which includes effects as a bronchodilator, anti-inflammatory, and immunomodulatory agent, has driven extensive research into its derivatives. farmaciajournal.com The core theophylline structure has been systematically modified at various positions (N1, N3, C8, etc.) to enhance its therapeutic properties or to explore its biological interactions. researchgate.netgoogle.com This has led to the synthesis of numerous analogues with altered solubility, metabolic stability, and receptor-binding affinities. tandfonline.comnih.gov
Significance of Theophylline Derivatives in Exploring Molecular Interactions
Theophylline and its derivatives have been instrumental in probing the complex world of molecular interactions. As non-specific antagonists of adenosine (B11128) receptors (A1, A2, and A3), they have been widely used to study the roles of these receptors in various physiological processes. farmaciajournal.com The development of derivatives with varying substituents allows researchers to investigate structure-activity relationships, shedding light on the specific chemical features required for receptor binding and activation. nih.gov Furthermore, theophylline-based compounds have been functionalized to serve as molecular probes for affinity chromatography, radioiodination, and other biochemical assays, facilitating the isolation and characterization of their biological targets. nih.govgoogle.com
Rationale for Investigating Novel Theophylline Analogues with Carboxylic Acid Moieties, Specifically 8-Theophyllinevaleric Acid
Specifically, the valeric acid (pentanoic acid) chain at the 8-position of the theophylline ring in this compound provides a flexible linker that can be used to attach the theophylline core to other molecules of interest, such as proteins or fluorescent tags. google.comvulcanchem.com This makes it a valuable tool for creating immunogens to generate specific antibodies or for developing targeted molecular probes. google.comgoogle.com The investigation of such analogues is driven by the need for compounds with tailored properties to dissect complex biological pathways and to serve as building blocks for novel chemical entities.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H16N4O4 |
| Molecular Weight | 280.28 g/mol |
| Density | 1.402 g/cm³ |
| Boiling Point | 604.6°C at 760 mmHg |
| Flash Point | 319.5°C |
| Refractive Index | 1.597 |
| CAS Number | 5432-58-6 |
This data is compiled from available chemical databases. chemsrc.com
Structure
3D Structure
Properties
CAS No. |
5432-58-6 |
|---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)pentanoic acid |
InChI |
InChI=1S/C12H16N4O4/c1-15-10-9(11(19)16(2)12(15)20)13-7(14-10)5-3-4-6-8(17)18/h3-6H2,1-2H3,(H,13,14)(H,17,18) |
InChI Key |
INKHLBGUHJMJGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Theophyllinevaleric Acid and Analogues
Retrosynthetic Analysis of 8-Theophyllinevaleric Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the bond between the C8 of the theophylline (B1681296) core and the alkyl chain of the valeric acid. This leads to two key synthons: an 8-theofilinyl anion or a related reactive species, and a five-carbon electrophile carrying a carboxylic acid or a protected form thereof.
A logical precursor for the theophylline component is 8-bromotheophylline (B15645), a readily available starting material. The valeric acid side chain can be introduced via an alkylation reaction. Therefore, the retrosynthetic pathway points towards the reaction of an 8-halotheophylline with a suitable five-carbon building block, such as ethyl 5-bromovalerate, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Classical Synthetic Routes for Introducing Valeric Acid Moieties
Classical synthetic methods for attaching alkyl chains to the theophylline scaffold have been widely employed and offer robust and well-established procedures.
A common and effective strategy involves the initial synthesis of an ester derivative of this compound, which is then hydrolyzed to the final product. This two-step process is often preferred because esters are generally easier to purify than carboxylic acids and the ester group can act as a protecting group for the carboxylic acid functionality during the initial coupling reaction.
The synthesis typically starts with the alkylation of 8-bromotheophylline with an ester of 5-halovaleric acid, such as ethyl 5-bromovalerate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) interesjournals.org. The resulting ester, ethyl 8-theophyllinevalerate, can then be hydrolyzed under acidic or basic conditions to yield this compound. Basic hydrolysis is often carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 8-Bromotheophylline | Ethyl 5-bromovalerate sigmaaldrich.com | K₂CO₃ | DMF | Ethyl 8-theophyllinevalerate |
| Ethyl 8-theophyllinevalerate | NaOH (aq) | - | Water/Ethanol (B145695) | This compound |
Table 1: Representative reactants and conditions for the esterification and hydrolysis strategy.
Direct alkylation at the C8 position of theophylline is a primary method for introducing the valeric acid side chain. The reactivity of the different positions on the theophylline ring allows for selective functionalization. The C8 position is susceptible to nucleophilic substitution, especially when a good leaving group like a halogen is present.
The alkylation of 8-bromotheophylline with a carbanion equivalent of valeric acid or its ester is a key reaction. For instance, reacting 8-bromotheophylline with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation, can introduce a carboxymethyl group, which can be further elongated. However, a more direct approach is the use of a pre-formed five-carbon chain with a reactive group. The reaction of 8-bromotheophylline with ethyl 5-bromovalerate under basic conditions is a straightforward example of such an alkylation interesjournals.orgsigmaaldrich.com. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as alkylation at the N7 or N9 positions.
| Theophylline Derivative | Alkylating Agent | Position of Alkylation |
| 8-Bromotheophylline | Ethyl 5-bromovalerate | C8 |
| Theophylline | Chloroacetone | N7 |
| 8-Methyltheophylline | Methyl vinyl ketone | N7 |
Table 2: Examples of alkylation reactions at different positions of the theophylline core.
Modern Catalytic Approaches for Selective Derivatization
Modern synthetic chemistry offers more sophisticated and selective methods for the derivatization of heterocyclic compounds like theophylline, often employing transition metal catalysts.
Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon bonds. Reactions like the Suzuki, Heck, and Sonogashira couplings can be adapted for the C8-functionalization of theophylline. For the synthesis of this compound, a Suzuki-type coupling could be envisioned between 8-bromotheophylline and a boronic acid or ester derivative of valeric acid.
For example, 8-bromotheophylline can be coupled with a suitable organoboron reagent, such as 4-(butoxycarbonyl)butylboronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. Subsequent hydrolysis of the ester would yield the target molecule. These reactions often proceed under milder conditions and with higher selectivity than classical methods.
| Coupling Partners | Catalyst | Reaction Type |
| 8-Bromotheophylline and an organoboron reagent | Palladium(0) complex | Suzuki Coupling |
| 8-Iodotheophylline and an alkene | Palladium(II) complex | Heck Coupling |
Table 3: Examples of transition metal-catalyzed cross-coupling reactions for C8-functionalization.
Achieving high chemo- and regioselectivity is a primary goal in the synthesis of complex molecules. For theophylline, which has multiple potential reaction sites, selective functionalization is key. Direct C-H activation at the C8 position of theophylline using transition metal catalysts is an emerging and highly efficient strategy. This approach avoids the need for pre-functionalization with a halogen at the C8 position.
Ruthenium or iridium catalysts can facilitate the direct coupling of the C8-H bond with various coupling partners. While specific examples for the introduction of a valeric acid chain via this method are not yet widely reported, the general principle holds promise for a more atom-economical and streamlined synthesis of this compound and its analogues. These methods often rely on directing groups to guide the metal catalyst to the desired position, ensuring high regioselectivity.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical compounds, including this compound, aims to reduce the environmental impact of chemical processes. nih.govnih.gov Key principles include the use of safer solvents, energy efficiency, waste reduction, and the use of renewable feedstocks. acs.org
In the context of synthesizing this compound and its analogues, several green chemistry approaches can be considered:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds like xanthine (B1682287) derivatives. researchgate.netmdpi.com This technique often leads to lower energy consumption compared to conventional heating methods. For example, the condensation of 5,6-diamino-1,3-dimethyluracil (B14760) with various reagents has been efficiently carried out under microwave irradiation to produce 8-substituted xanthines. researchgate.net
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives such as water, ethanol, or solvent-free reaction conditions is a key aspect of green chemistry. mdpi.com For instance, the synthesis of some theophylline derivatives has been achieved in ethanol, a more environmentally benign solvent. farmaciajournal.com
Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, can enhance reaction efficiency and reduce waste. acs.org While specific catalytic methods for this compound are not widely reported, the use of copper catalysts in the synthesis of 8-aryl-theophylline derivatives points towards the potential for catalytic routes in this area. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. acs.org The Traube synthesis, when optimized, can exhibit good atom economy.
The following table highlights potential green chemistry approaches applicable to the synthesis of this compound.
Table 2: Potential Green Chemistry Approaches in this compound Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefits | Reference(s) |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption | researchgate.netmdpi.com |
| Safer Solvents | Use of ethanol or water as a solvent | Reduced toxicity and environmental impact | mdpi.comfarmaciajournal.com |
| Catalysis | Use of recyclable catalysts (e.g., copper-based) | Increased reaction efficiency, reduced waste | google.comacs.org |
| Waste Prevention | One-pot synthesis, minimizing derivatization steps | Simplified procedures, less waste generation | acs.orgresearchgate.net |
This table outlines potential applications of green chemistry principles based on methodologies for related compounds.
Stereoselective Synthesis of Chiral this compound Analogues (if applicable)
While this compound itself is not chiral, the introduction of stereocenters into the valeric acid side chain or at other positions of the theophylline molecule would lead to chiral analogues with potentially distinct pharmacological properties. The stereoselective synthesis of such analogues is a significant area of interest in medicinal chemistry.
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. For chiral analogues of this compound, this could involve several strategies:
Use of Chiral Starting Materials: The synthesis could commence from a chiral pool starting material, such as a stereoisomer of a substituted valeric acid.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.
Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or enzymes, can facilitate enantioselective transformations. For example, enantioselective C(sp3)-H functionalization using radical activation has emerged as a powerful tool for creating chiral molecules. nih.govrsc.org
Although specific examples of the stereoselective synthesis of chiral this compound analogues are not readily found in the surveyed literature, methods for the synthesis of other chiral xanthine derivatives have been reported. For instance, a method for producing chiral 8-(3-amino-piperidin-1-yl)-xanthines has been developed, highlighting the feasibility of creating chiral centers in 8-substituted xanthines. google.com
The following table outlines general strategies for the stereoselective synthesis of chiral molecules that could be applied to analogues of this compound.
Table 3: General Strategies for Stereoselective Synthesis of Chiral Analogues
| Strategy | Description | Potential Application | Reference(s) |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from natural sources. | Starting with a chiral substituted valeric acid derivative. | - |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control stereochemistry. | Attachment of an auxiliary to the valeric acid chain to guide a stereoselective reaction. | - |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective hydrogenation or oxidation of a precursor to the valeric acid side chain. | nih.govrsc.org |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Separation of a racemic mixture of a chiral this compound analogue. | acs.org |
This table presents general approaches to stereoselective synthesis that could be adapted for creating chiral analogues of this compound.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acdlabs.com It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its monoisotopic mass. For 8-Theophyllinevaleric acid, with a molecular formula of C₁₂H₁₆N₄O₄, HRMS is critical for confirming the elemental composition.
Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₂H₁₆N₄O₄ | [M+H]⁺ | 281.1244 |
| [M+Na]⁺ | 303.1064 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nationalmaglab.org A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern is reproducible and serves as a fingerprint, providing valuable information about the molecule's structure. acdlabs.com
For this compound, fragmentation would likely occur along the aliphatic side chain and within the heterocyclic ring system. Key fragmentation pathways would involve:
Cleavage of the C-C bond between the theophylline (B1681296) C8 and the valeric acid chain.
Loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid group.
Fragmentation of the xanthine (B1682287) core, which can lead to characteristic neutral losses and product ions.
Predicted MS/MS Fragmentation of [C₁₂H₁₆N₄O₄+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 281.12 | 263.11 | H₂O |
| 235.12 | CO₂ | |
| 181.07 | C₅H₈O₂ (Valeric acid moiety) | |
| 167.09 | C₅H₈O₂ + CH₂ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mt.com While IR spectroscopy measures the absorption of infrared light by vibrating polar bonds, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to the change in polarizability of a bond. edinst.com Thus, the two techniques provide complementary information. mt.com
For this compound, key functional groups include the carboxylic acid, the amide groups within the xanthine ring, and the aliphatic chain.
IR Spectroscopy: The IR spectrum is expected to show a very broad absorption for the O-H stretch of the hydrogen-bonded carboxylic acid. utdallas.edu Strong, sharp absorptions corresponding to the C=O stretches of the carboxylic acid and the amide groups in the theophylline ring will also be prominent. utdallas.edu C-H stretching and bending vibrations from the alkyl chain and methyl groups will also be present.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar or symmetric bonds. americanpharmaceuticalreview.com It would be expected to show strong signals for the C=C and C=N bonds within the aromatic-like purine (B94841) ring system. The symmetric vibrations of the ring structure would also be more prominent in the Raman spectrum compared to the IR spectrum.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 3300-2500 | Broad, Strong / Weak |
| C-H stretch | Alkyl (CH₂, CH₃) | 3000-2850 | Medium / Strong |
| C=O stretch | Carboxylic Acid | ~1710 | Strong / Medium |
| C=O stretch | Amide (Xanthine) | 1690-1650 | Strong / Medium |
| C=C, C=N stretch | Purine Ring | 1600-1450 | Medium / Strong |
| C-O stretch | Carboxylic Acid | 1320-1210 | Medium / Weak |
| O-H bend | Carboxylic Acid | ~920 | Broad, Medium / Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a molecule.
The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays is dependent on the electron density distribution within the crystal, allowing for the construction of a detailed molecular structure. nih.gov
While a crystal structure for this compound is not publicly documented, the analysis of a related compound, 8-thiatheophylline nitrato silver(I), offers insight into the crystallographic characterization of theophylline derivatives. researchgate.net In this complex, the silver ion's coordination and the polymeric structure were elucidated, showcasing the power of X-ray diffraction in revealing intricate structural details. researchgate.net For this compound, a successful crystallographic analysis would definitively confirm the covalent connectivity, the conformation of the valeric acid side chain, and the hydrogen bonding patterns involving the theophylline core.
Table 1: Crystallographic Data for the Related Compound 8-Thiatheophylline Nitrato Silver(I)
| Parameter | Value |
| Chemical Formula | Ag(C₆H₆N₄O₂S)(NO₃) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.198(1) |
| b (Å) | 12.576(2) |
| c (Å) | 13.422(2) |
| Z | 4 |
| Final R value | 0.032 |
Source: 8-Thiatheophylline nitrato silver (I): Spectroscopic characterization and crystal structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
UV-Vis spectroscopy is a versatile analytical technique used to study the electronic transitions within a molecule and is a valuable tool for quantitative analysis and purity assessment. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.
The theophylline core of this compound contains conjugated double bonds, which constitute a chromophore that absorbs UV radiation. The interaction of methylxanthines, such as theophylline, with other molecules has been studied using UV-Vis spectrophotometry. The UV spectrum of theophylline in aqueous solution typically shows absorption maxima around 270-275 nm. The position and intensity of these absorption bands can be influenced by the substituent at the 8-position and by the solvent environment.
For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the theophylline ring. The valeric acid side chain, being a saturated alkyl chain, does not possess chromophores that absorb in the typical UV-Vis range. Therefore, the spectrum would be very similar to that of theophylline itself, with potential minor shifts in the absorption maximum (λmax) due to the electronic influence of the alkyl substituent. This technique can be effectively used to determine the concentration of this compound in solution and to assess its purity by detecting the presence of any UV-absorbing impurities.
Table 2: Typical UV Absorption Data for Theophylline Derivatives
| Compound | Solvent | λmax (nm) |
| Theophylline | Water | ~272 |
| Caffeine | Water | ~273 |
| 8-Phenyltheophylline | Not specified | Not specified |
Note: The λmax values are approximate and can vary with the solvent and pH.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.
The applicability of chiroptical spectroscopy to this compound depends on the structure of the valeric acid substituent. If the valeric acid is n-pentanoic acid, which is a straight-chain alkyl group, then 8-theophylline-n-valeric acid is an achiral molecule. In this case, it would not exhibit a circular dichroism spectrum, and this technique would not be applicable for stereochemical assignment.
However, if the valeric acid moiety were branched in a way that creates a stereocenter, for instance, in a derivative like 8-(2-methylbutanoyl)theophylline, the resulting molecule would be chiral and would exist as a pair of enantiomers. For such chiral derivatives, CD spectroscopy would be an essential tool to:
Assign the absolute configuration of a specific enantiomer by comparing its experimental CD spectrum with theoretically calculated spectra.
Determine the enantiomeric purity of a sample.
While 8-theophylline-n-valeric acid itself is achiral, it is noteworthy that circular dichroism is employed to study the interactions of achiral theophylline derivatives with chiral biological macromolecules such as proteins and nucleic acids. researchgate.netresearchgate.netspringernature.com The binding of the theophylline derivative to the chiral macromolecule can induce a CD signal for the achiral molecule, providing valuable information about the binding site and the conformational changes occurring upon interaction.
Theoretical Chemistry and Computational Modeling of 8 Theophyllinevaleric Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. For a molecule like 8-theophyllinevaleric acid, DFT calculations can elucidate the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
In a comprehensive analysis of theophylline (B1681296), DFT calculations revealed a HOMO-LUMO energy gap of 5.170 eV, indicating a stable electronic structure. researchgate.net Similar calculations for this compound would involve modeling the valeric acid substituent at the 8-position of the theophylline core and are expected to show modulation of these energy levels.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For theophylline, MEP maps show that electrophilic regions are concentrated near the electronegative oxygen and nitrogen atoms. researchgate.net For this compound, the carboxylic acid group of the valeric acid chain would introduce an additional prominent region of negative electrostatic potential.
A QSAR (Quantitative Structure-Activity Relationship) study on a series of theophylline derivatives utilized quantum chemical descriptors, including HOMO and LUMO energies, to develop models of their biological activity. scispace.comresearchgate.net This underscores the importance of these parameters in predicting the behavior of new derivatives like this compound.
Table 1: Exemplary Quantum Chemical Descriptors for Theophylline (as a proxy for this compound)
| Descriptor | Calculated Value | Significance | Reference |
| HOMO Energy | - | Relates to electron-donating ability | scispace.comresearchgate.net |
| LUMO Energy | - | Relates to electron-accepting ability | scispace.comresearchgate.net |
| HOMO-LUMO Gap | 5.170 eV | Indicator of chemical reactivity and stability | researchgate.net |
| Dipole Moment | - | Measure of molecular polarity | scispace.comresearchgate.net |
| Hydration Energy | - | Energy released upon solvation in water | researchgate.net |
Note: The values in this table are based on studies of theophylline and its derivatives. Specific values for this compound would require dedicated DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular energies and spectroscopic properties.
For a molecule like this compound, ab initio calculations could be employed to:
Determine Conformational Energies: The valeric acid chain can adopt multiple conformations. Ab initio methods can calculate the relative energies of these different conformers to identify the most stable three-dimensional structures.
Predict Spectroscopic Data: These methods can be used to simulate vibrational spectra (infrared and Raman) and electronic spectra (UV-Vis). A recent study on theophylline used DFT, a related method, to compare calculated vibrational frequencies with experimental FTIR and Raman data, leading to a detailed understanding of the molecule's vibrational modes. researchgate.net
Calculate Reaction Energetics: Ab initio calculations can model reaction pathways and determine activation energies, providing insight into the chemical reactivity of the molecule.
Studies on other xanthine (B1682287) derivatives have successfully used these methods to understand their structure and stability. acs.org For instance, DFT calculations were used to determine the relative stability of different tautomers of xanthine. acs.org
Molecular Docking Simulations for In Vitro Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). researchgate.net Theophylline and its derivatives are well-known for their interaction with adenosine (B11128) receptors, and molecular docking has been extensively used to study these interactions. tandfonline.commdpi.comnih.gov
Docking simulations place the ligand into the binding site of the receptor in various possible conformations and orientations. A scoring function is then used to rank these poses. For this compound, the primary targets for docking studies would likely be the adenosine receptors (A1, A2A, A2B, and A3). tandfonline.comnih.govroyalsocietypublishing.org
For example, in a study of novel xanthine derivatives as A2B adenosine receptor antagonists, docking analysis was crucial to explore the binding mode of the ligands with the receptor. tandfonline.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Docking of theophylline into the active site of the SARS-CoV-2 3CLpro protein has shown hydrogen bonding with specific amino acid residues like Glu166. mdpi.com For this compound, the valeric acid chain would be expected to form additional interactions within the binding pocket, potentially influencing its affinity and selectivity.
The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. mdpi.com
In silico studies of theophylline and its derivatives have reported docking scores against various targets. For instance, theophylline's docking score against the N-protein of SARS-CoV-2 was reported as -3.763 kcal/mol. mdpi.com Similarly, docking studies of xanthine derivatives against xanthine oxidase have been performed to understand their inhibitory potential. nih.govnih.gov
Table 2: Exemplary Molecular Docking Results for Theophylline and Related Compounds Against Various Targets
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
| Theophylline | SARS-CoV-2 N-protein | -3.763 | - | mdpi.com |
| Theophylline | SARS-CoV-2 Protein E | -5.0 | - | mdpi.com |
| Theophylline | SARS-CoV-2 3CLpro | - | Glu166, Cys145, His41 | mdpi.com |
| Xanthine Derivative | A2B Adenosine Receptor | - | Phe182, Asn250, Ser275 | researchgate.nettandfonline.comnih.gov |
| Dinaphthodiospyrol S | Xanthine Oxidase | -7.678 | Arg149, Cys113, Cys116, Leu147 | nih.gov |
Note: These results are for theophylline and other derivatives, not this compound. The binding affinity and interacting residues for this compound would depend on its specific interactions within the target's binding site.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex, the conformational flexibility of the ligand and receptor, and the dynamics of the binding process. tandfonline.comnih.gov
For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target receptor. The system would be solvated in a water box, and the simulation would be run for a duration of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms over time can indicate whether the binding is stable. nih.gov
Key Interactions: The persistence of hydrogen bonds and other interactions throughout the simulation can confirm their importance for binding.
Conformational Changes: MD simulations can show how the ligand and protein adapt to each other upon binding. For instance, simulations on xanthine oxidase with inhibitors showed changes in the secondary structure of the protein upon inhibitor binding. nih.gov
Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate estimate of the binding free energy. tandfonline.comnih.gov
In studies of xanthine derivatives as A2B adenosine receptor antagonists, 20-nanosecond MD simulations were performed to understand the binding mechanism and calculate binding free energy. tandfonline.comnih.gov Similarly, MD simulations have been used to verify the stability of complexes between theophylline derivatives and viral proteins. mdpi.com Such simulations would be invaluable for assessing the dynamic behavior of this compound at its biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajrconline.org For this compound, a QSAR model could be developed to predict its in vitro activity, for instance, as an antagonist for adenosine receptors, a common target for xanthine derivatives. nih.govresearchgate.netnih.gov
The development of a QSAR model for this compound and its analogues would typically involve the following steps:
Data Set Preparation: A dataset of theophylline derivatives with experimentally determined in vitro activities (e.g., IC50 values) would be compiled. ajol.info This dataset would ideally include compounds with variations in the substituent at the 8-position, including the valeric acid chain of this compound.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. scispace.comnih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. ajol.infoscispace.com
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
A hypothetical QSAR model for a series of 8-substituted theophylline derivatives might reveal the importance of specific descriptors for their biological activity. For example, the lipophilicity (LogP) and the size of the substituent at the 8-position could be identified as key factors influencing the binding affinity to a particular receptor.
To illustrate this, the following interactive data table presents a hypothetical set of 8-substituted theophylline analogues and their predicted in vitro activity based on a fictional QSAR model.
| Compound | Substituent at 8-Position | Molecular Weight ( g/mol ) | LogP | Predicted pIC50 |
| This compound | - (CH₂)₄COOH | 294.29 | 0.5 | 6.2 |
| Analogue 1 | - (CH₂)₃COOH | 280.26 | 0.2 | 6.0 |
| Analogue 2 | - (CH₂)₅COOH | 308.32 | 0.8 | 6.5 |
| Analogue 3 | - (CH₂)₄CONH₂ | 293.31 | -0.1 | 5.8 |
| Analogue 4 | - (CH₂)₄OH | 266.29 | 0.1 | 5.9 |
This table is for illustrative purposes only and does not represent real experimental data.
Such a QSAR model, once validated, could be used to predict the in vitro activity of novel, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Cheminformatics and Virtual Screening Applications for Designing Novel this compound Analogues
Cheminformatics and virtual screening are powerful computational tools used in drug discovery to identify novel bioactive compounds from large chemical libraries. diva-portal.orgresearchgate.net These methods could be instrumental in designing new analogues of this compound with improved properties.
Virtual Screening
Structure-based virtual screening could be employed if the three-dimensional structure of the biological target (e.g., an adenosine receptor) is known. diva-portal.orgnih.gov This process involves docking a library of virtual compounds into the binding site of the target protein and scoring their potential binding affinity. nih.gov For this compound, a virtual library of analogues with modifications to the valeric acid chain could be screened to identify compounds with potentially higher binding affinity or improved selectivity.
Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target. Instead, it uses the structural information of known active compounds, such as potent xanthine derivatives, to identify new molecules with similar properties. nih.gov
Designing Novel Analogues
The insights gained from QSAR and virtual screening can guide the rational design of novel this compound analogues. For example, if a QSAR model indicates that increased lipophilicity at the 8-position enhances activity, new analogues with more lipophilic side chains could be designed.
The following interactive data table presents a hypothetical virtual screening of designed this compound analogues against a target protein, showcasing predicted binding energies.
| Analogue | Modification to Valeric Acid Chain | Predicted Binding Energy (kcal/mol) |
| This compound | - (CH₂)₄COOH | -7.5 |
| Analogue 5 | - (CH₂)₄COOCH₃ | -7.8 |
| Analogue 6 | - (CH₂)₄CONH-Ph | -8.2 |
| Analogue 7 | - (CH₂)₄CH₂OH | -7.1 |
| Analogue 8 | - (CH₂)₃-Cyclohexyl | -8.5 |
This table is for illustrative purposes only and does not represent real experimental data.
By combining QSAR, cheminformatics, and virtual screening, researchers can efficiently explore the chemical space around this compound to design and identify novel analogues with potentially enhanced therapeutic properties, while minimizing the need for extensive and costly experimental synthesis and testing.
Molecular Interaction Mechanisms and Biochemical Pathway Probing in Vitro Studies
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitory Potential (In Vitro)
Enzymatic Activity Assays for IDO1 Inhibition
No data available.
Mechanistic Probing of IDO1 Binding and Catalysis
No data available.
Other Enzyme Inhibition/Activation Profiling (e.g., Histone Deacetylase)
No data available.
In Vitro Cellular Target Engagement Studies (e.g., using SPR or MST)
No data available.
Modulation of Intracellular Signaling Pathways (In Vitro Cell-Based Assays)
No data available.
Structure Activity Relationship Sar Studies of 8 Theophyllinevaleric Acid Derivatives in Vitro
Systematic Modifications of the Valeric Acid Moiety
A thorough exploration of how alterations to the valeric acid side chain of 8-theophyllinevaleric acid impact its biological activity is not well-established in current research.
Substituent Effects on the Theophylline (B1681296) Purine (B94841) Core
While the effects of substituents on the theophylline ring have been more broadly studied for various classes of 8-substituted xanthines, specific data for derivatives of this compound is limited.
Influence of N-Methylation Pattern Modifications
The N1 and N3 methyl groups of the theophylline core are known to be important for the activity of many xanthine (B1682287) derivatives. Modifications to this N-methylation pattern, for instance, by replacing methyl groups with other alkyl groups or removing them, have been shown to significantly alter adenosine (B11128) receptor affinity and selectivity in other series of xanthine analogs. However, specific in vitro data for this compound derivatives with varied N-methylation is not available, precluding a direct SAR assessment for this specific compound family.
Modifications at Other Positions of the Theophylline Ring (e.g., C-7)
The N7 position of the theophylline ring is another common site for modification in the development of xanthine-based compounds. Alkylation at this position can influence the pharmacokinetic and pharmacodynamic properties. For the specific case of this compound, systematic studies on the impact of different substituents at the N7 position on in vitro activity have not been reported.
Stereochemical Influences on In Vitro Molecular Interactions
The introduction of a chiral center, for example by branching on the valeric acid chain, would result in stereoisomers. It is well-established in pharmacology that stereochemistry can play a crucial role in molecular interactions, with enantiomers often exhibiting different biological activities. However, as there are no readily available studies on chiral derivatives of this compound, the stereochemical influences on its in vitro molecular interactions remain uninvestigated.
Correlation between Structural Features and In Vitro Molecular Interaction Profiles
The molecular structure of this compound, a derivative of the xanthine scaffold, presents a key point of modification at the 8-position that significantly influences its in vitro molecular interaction profile. Structure-activity relationship (SAR) studies on 8-substituted xanthines have revealed that the nature of the substituent at this position is a critical determinant of affinity and selectivity for various molecular targets, most notably adenosine receptors.
The core of this compound is the theophylline nucleus (1,3-dimethylxanthine). The introduction of a valeric acid chain at the 8-position imparts specific physicochemical properties that modulate its interaction with biological macromolecules. The valeric acid moiety consists of a five-carbon alkyl chain terminating in a carboxylic acid group. This feature introduces both lipophilic (the alkyl chain) and hydrophilic/ionizable (the carboxyl group) characteristics to the molecule.
In the broader context of 8-substituted xanthines, modifications at the 8-position have been extensively studied, providing insights that can be extrapolated to understand the potential interactions of this compound and its derivatives. These studies often focus on adenosine receptors (A1, A2A, A2B, and A3), which are primary targets for xanthine derivatives like theophylline.
Influence of the 8-Position Substituent on Adenosine Receptor Affinity:
Generally, substitution at the 8-position of the xanthine ring is well-tolerated and often leads to an increase in affinity for adenosine receptors compared to the parent compound, theophylline. The size, length, and functionality of the substituent play a crucial role in determining the potency and selectivity of these derivatives.
Alkyl Chain Length: The length of the alkyl chain at the 8-position can influence the binding affinity. Studies on related series of 8-substituted xanthines have shown that the length of a linker chain can be optimized for maximal receptor interaction. For instance, in a series of compounds where a pyridazinone system is linked to the 8-position, chains of two or four carbon atoms were found to confer the highest affinity and selectivity for the A1-adenosine receptor. nih.gov This suggests that the alkyl portion of the valeric acid chain in this compound likely positions the terminal carboxyl group in a specific region of the receptor's binding pocket.
Illustrative Data on Structurally Related 8-Substituted Xanthines:
| Compound | 8-Position Substituent (R) | Linker Chain Length (n) | A1 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 1 | - (CH2)n-pyridazinone | 2 | 15.0 |
| 2 | - (CH2)n-pyridazinone | 3 | 35.0 |
| 3 | - (CH2)n-pyridazinone | 4 | 12.0 |
| 4 | - (CH2)n-pyridazinone | 5 | 40.0 |
Data is illustrative and based on findings for structurally related compounds to demonstrate the principle of SAR at the 8-position. nih.gov
The data in the table, though not for this compound itself, highlights a clear SAR trend. A linker of two or four carbon atoms results in higher affinity for the A1 adenosine receptor compared to linkers of three or five carbons. nih.gov This suggests that an optimal distance between the xanthine core and the terminal functional group is necessary for effective binding. In the case of this compound, the four-carbon chain (-(CH2)4-) of the valeric acid moiety may provide a similarly favorable spacing for interaction with the target receptor.
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For 8-theophyllinevaleric acid, both high-performance liquid chromatography and gas chromatography-mass spectrometry can be adapted for effective analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Method development would focus on optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. Key parameters include the choice of the stationary phase (e.g., C18 or C8 column), the composition of the mobile phase (often a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, and an acid like formic acid or acetic acid to control ionization), the flow rate, and the column temperature. Detection is commonly performed using a UV detector, as the theophylline (B1681296) moiety of the molecule has a strong UV absorbance.
Validation of the developed HPLC method is essential to ensure its reliability. This process involves assessing several performance characteristics as defined by international guidelines. A hypothetical validation summary for an HPLC method for this compound is presented in Table 1.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.99 | r² = 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy | 98 - 102% recovery | 99.5% |
| Precision (RSD%) | < 2% | 1.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank matrix | Peak purity > 99% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
A common derivatization strategy for compounds containing carboxylic acid and amine groups is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the carboxyl and secondary amine groups with trimethylsilyl (B98337) (TMS) groups.
The resulting TMS-derivatized this compound can then be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification. In the analysis of theophylline by GC-MS, the addition of acetic acid to the solvent has been shown to improve sensitivity by reducing adsorption to the glass wool in the inlet liner. nih.gov This approach could potentially be beneficial for the analysis of derivatized this compound as well.
When larger quantities of pure this compound are required for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
The goal of preparative chromatography is to isolate the compound of interest rather than just quantify it. The fractions containing the purified this compound are collected as they elute from the column. The purity of the collected fractions is then assessed using analytical HPLC. The conditions developed for analytical HPLC can often be scaled up for preparative chromatography, although some adjustments may be necessary to optimize the separation for the higher sample load.
Electrophoretic Techniques for this compound Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound. In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary. Since this compound contains a carboxylic acid group, it will be negatively charged at a pH above its pKa, allowing it to be analyzed by CE.
The electrophoretic mobility of this compound will depend on its charge-to-size ratio. Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation. Detection can be performed using a UV detector, similar to HPLC. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Spectrophotometric Quantification Methods in Research Samples
Spectrophotometry is a simple and cost-effective method for the quantification of this compound in research samples, provided the sample matrix is not overly complex. This method relies on the principle that the compound absorbs light at a specific wavelength. The theophylline structure within this compound exhibits a characteristic UV absorbance maximum, which can be exploited for quantification.
To perform a spectrophotometric analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. A simple and sensitive spectrophotometric method has been developed for the determination of theophylline, a related compound, which involves an oxidation-reduction reaction to produce a colored complex that can be measured at 534 nm. orientjchem.org A similar approach could potentially be adapted for this compound.
The linearity, sensitivity, and accuracy of a spectrophotometric method for this compound would need to be validated. A hypothetical summary of such a method's performance is provided in Table 2.
Table 2: Hypothetical Performance Characteristics of a Spectrophotometric Method for this compound
| Parameter | Typical Value |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | ~272 nm |
| Linear Range | 2 - 25 µg/mL |
| Molar Absorptivity (ε) | 1.5 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Future Research Directions and Translational Perspectives in Chemical Biology
The exploration of xanthine (B1682287) derivatives, particularly theophylline (B1681296), continues to be a fertile ground for chemical biology and medicinal chemistry. 8-Theophyllinevaleric acid, which incorporates a flexible five-carbon carboxylic acid chain at the 8-position of the theophylline scaffold, represents a promising but underexplored molecule. The valeric acid moiety provides a versatile chemical handle for derivatization, opening up numerous avenues for future research. This article outlines key future research directions and translational perspectives for this compound, focusing on its potential within the realm of chemical biology.
Q & A
Q. How can researchers determine the molecular conformation of valeric acid monomers and dimers experimentally?
Valeric acid’s monomeric and dimeric structures can be analyzed using matrix isolation infrared (IR) spectroscopy combined with theoretical calculations (e.g., density functional theory). This method isolates molecules in an inert gas matrix at cryogenic temperatures, reducing intermolecular interactions and enabling precise identification of hydrogen-bonded dimer configurations. For example, non-linear alkyl chain conformers and open/closed dimer types have been resolved using this approach .
Q. What analytical methods are recommended for quantifying valeric acid in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for valeric acid quantification in serum or tissue. A validated protocol includes derivatization with 3-nitrophenylhydrazine to enhance ionization efficiency, achieving a %RSD <0.3% for retention time and recovery rates of 93–114% across concentration ranges .
Q. How does valeric acid synthesis from microbial sources differ from plant extraction?
Microbial synthesis via anaerobic fermentation (e.g., Clostridium spp.) involves metabolizing indigestible carbohydrates into short-chain fatty acids (SCFAs), including valeric acid. In contrast, plant extraction (e.g., Valeriana officinalis) requires solvent-based isolation from root tissues, followed by purification via distillation or chromatography. Microbial methods are scalable but require strict anaerobic conditions .
Q. What are the key challenges in distinguishing valeric acid from structurally similar compounds (e.g., GABA, GHB)?
Valeric acid lacks functional groups like amines (GABA) or hydroxyls (GHB), enabling differentiation via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) . For example, GABA and valeric acid show distinct chemical shifts in ¹H-NMR spectra (e.g., δ 2.3 ppm for valeric acid’s methylene groups vs. δ 3.0 ppm for GABA’s amine protons) .
Q. How can researchers validate the purity of valeric acid for pharmacological studies?
Purity validation involves gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV at 210 nm. Impurity profiling (e.g., 2-ethyl valeric acid) should adhere to ICH guidelines, using spiked standards to confirm resolution. Acceptable purity thresholds are >98% for in vitro assays .
Advanced Research Questions
Q. What mechanisms explain valeric acid’s modulation of GABAₐ receptors?
Valeric acid acts as a low-efficacy agonist at α1β2γ2 GABAₐ receptors, directly activating ion channels at high concentrations (>1 mM). Unlike GABA, it lacks a primary amine group, necessitating allosteric binding near the β-subunit. Electrophysiological patch-clamp assays and radioligand displacement studies (e.g., [³H]muscimol) are used to characterize this interaction .
Q. How does valeric acid influence myogenesis and muscle atrophy pathways?
In C2C12 myoblasts, valeric acid (100–500 μM) activates the Akt/mTOR pathway , increasing MyoD/MyoG expression and myotube diameter (30–40% vs. controls). It also suppresses dexamethasone-induced Atrogin-1 upregulation, as shown via Western blot and immunofluorescence (MyHC staining). In vivo, oral administration (100 mg/kg) enhances grip strength and glycolytic fiber growth in mice .
Q. What experimental models are suitable for studying valeric acid’s neuroprotective effects in Alzheimer’s disease?
Aluminum chloride-induced Alzheimer’s rat models demonstrate valeric acid’s efficacy in reducing amyloid-β₁₋₄₂ plasma levels (30–50% reduction) and improving Morris water maze performance. Combining valeric acid with rivastigmine synergistically enhances cognitive recovery, validated via ELISA and behavioral assays .
Q. How can researchers resolve contradictions in valeric acid’s anti-inflammatory vs. pro-metabolic roles?
Contradictions arise from concentration-dependent effects. At low doses (≤50 μM), valeric acid suppresses NF-κB signaling in intestinal epithelial cells (e.g., Caco-2), reducing IL-8 secretion. At higher doses (>100 μM), it promotes mitochondrial β-oxidation via PPAR-γ activation. Dual luciferase reporter assays and metabolomic profiling (GC-MS) are critical for context-specific analysis .
Q. What strategies improve the stability of valeric acid in drug-delivery systems?
Esterification (e.g., polyethylene glycol-valeric acid conjugates, PEG-SVA) enhances stability and bioavailability. NHS-activated PEG-SVA forms stable amide bonds with amine-containing carriers, confirmed via MALDI-TOF and in vitro release studies (pH 7.4, 37°C). Encapsulation in lipid nanoparticles (LNPs) also reduces volatility and degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
